molecular formula C13H24O2 B3100567 3-(4-Butylcyclohexyl)propanoic acid CAS No. 1372542-58-9

3-(4-Butylcyclohexyl)propanoic acid

Cat. No.: B3100567
CAS No.: 1372542-58-9
M. Wt: 212.33 g/mol
InChI Key: ZQKDGCJLUKMEPE-UHFFFAOYSA-N
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Description

3-(4-Butylcyclohexyl)propanoic acid is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound contains a cyclohexyl ring substituted with a butyl group and a propanoic acid moiety, making it an interesting subject for synthetic and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylcyclohexyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with butyl bromide, followed by a Grignard reaction with ethyl magnesium bromide to introduce the propanoic acid group . The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and Grignard reactions, followed by purification steps such as distillation and recrystallization to obtain the pure compound . The choice of solvents, catalysts, and purification methods can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclohexyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which 3-(4-Butylcyclohexyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic acid: Contains a phenyl group instead of a butylcyclohexyl group.

    Cyclohexylpropanoic acid: Lacks the butyl substitution on the cyclohexyl ring.

Uniqueness

3-(4-Butylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-butylcyclohexyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKDGCJLUKMEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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